1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Structural Classification Within the Pyrrolo[2,3-b]pyridine Family
The pyrrolo[2,3-b]pyridine scaffold consists of a pyrrole ring fused to a pyridine ring at the 2,3-positions. In 1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, the core is functionalized at three key positions:
- Position 1 : Benzenesulfonyl group attached to the pyrrole nitrogen.
- Position 3 : Iodo substituent on the pyrrole ring.
- Positions 4 and 6 : Chlorine atoms on the pyridine ring.
This substitution pattern distinguishes it from simpler pyrrolo[2,3-b]pyridines, such as 1H-pyrrolo[2,3-b]pyridine (C₇H₆N₂), and places it in a subclass of heavily modified derivatives. Table 1 compares key structural features of related compounds.
The benzenesulfonyl group enhances hydrophobicity and introduces potential hydrogen-bonding sites, while halogenation (Cl, I) modulates electronic properties and metabolic stability.
Historical Context of Halogenated/Sulfonylated Heterocyclic Compounds
The integration of halogens and sulfonamide groups into heterocycles dates back to early 20th-century medicinal chemistry.
Halogenation Strategies
Halogenation of aromatic and heteroaromatic systems has been a cornerstone of synthetic chemistry. Early methods, such as iodolactonization of olefinic acids, laid the groundwork for modern regioselective halogenation techniques. For pyrrolo[2,3-b]pyridines, halogenation at specific positions (e.g., C3 iodination) is critical for directing electronic and steric effects. Recent advances in fluorinated alcohol-mediated halogenation enable precise control over substitution patterns, though iodination remains challenging due to iodine’s size and reactivity.
Sulfonamide Functionalization
Sulfonamides, introduced in the 1930s as antimicrobials, are synthesized via reactions between sulfonyl chlorides and amines. In this compound, the benzenesulfonyl group is introduced via nucleophilic substitution at the pyrrole nitrogen, a reaction optimized for sulfonyl chlorides under mild conditions. This functionalization enhances the compound’s polarity and solubility, critical for biological activity.
Evolution of Halogenated Pyrrolopyridines
The pyrrolo[2,3-b]pyridine scaffold gained prominence in the 1990s as a privileged structure in kinase inhibition. Halogenation and sulfonation became key strategies to improve target binding affinity and selectivity. For example, B-RAF inhibitors like vemurafenib incorporate halogenated pyrrolopyridines to enhance kinase inhibition. The compound extends this tradition, combining multiple halogens and a sulfonamide group to explore novel bioactivity profiles.
Properties
IUPAC Name |
1-(benzenesulfonyl)-4,6-dichloro-3-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2IN2O2S/c14-9-6-11(15)17-13-12(9)10(16)7-18(13)21(19,20)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEGAUCTEBBHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=C(C=C3Cl)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2IN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves multiple steps, typically starting with the preparation of the pyrrolo[2,3-b]pyridine core. The synthetic route often includes:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzenesulfonyl Group: This step usually involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation reactions in the presence of oxidizing agents like iodosobenzene (PhIO) and reduction reactions using reducing agents such as sodium borohydride (NaBH4).
Coupling Reactions: The compound is also involved in coupling reactions, such as Suzuki-Miyaura cross-coupling, using palladium catalysts and boronic acids
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the development of advanced materials and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
1-(Benzenesulfonyl)-4-bromo-2-iodo-1H-pyrrolo[2,3-b]pyridine
- Substituents : Bromine at position 4, iodine at position 2 (vs. 4,6-Cl and 3-I in the target compound).
5-Chloro-4-iodo-1H-pyrrolo[2,3-B]pyridine
- Substituents : Chlorine at position 5, iodine at position 4 (vs. 4,6-Cl and 3-I).
- Impact : Halogen positioning influences steric hindrance and binding to ATP pockets in kinases. The absence of the benzenesulfonyl group reduces solubility and target specificity .
1-(Benzenesulfonyl)-4-methoxy-2-methylpyrrolo[2,3-b]pyridine
- Substituents : Methoxy (electron-donating) at position 4, methyl at position 2 (vs. electron-withdrawing Cl and I).
- Impact : Methoxy groups enhance metabolic stability but reduce electrophilicity, limiting reactivity in nucleophilic substitutions .
1-(Benzenesulfonyl)-2-ethynyl-1H-pyrrolo[2,3-b]pyridine
- Substituents : Ethynyl group at position 2 (vs. 3-I).
- Impact : The ethynyl group enables click chemistry applications but lacks the halogen’s ability to participate in halogen bonding, critical for protein-ligand interactions .
1H-Pyrrolo[2,3-b]pyridine, 5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-3-iodo-1-(phenylsulfonyl)
- Substituents : Bulky silyl ether at position 5 (vs. 4,6-Cl).
- Impact : The silyl group improves lipophilicity for blood-brain barrier penetration but complicates synthetic scalability .
Comparative Properties Table
Key Findings from Research
- Halogen Positioning : Iodine at position 3 (target) vs. 4 () significantly alters kinase binding due to spatial orientation in the ATP-binding pocket .
- Benzenesulfonyl Group : Critical for solubility and target engagement; its absence in ’s compound reduces bioavailability .
- Electron-Withdrawing Effects : 4,6-Dichloro substituents in the target compound enhance electrophilicity, facilitating nucleophilic aromatic substitutions compared to methoxy or methyl groups .
Biological Activity
1-(Benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine is a synthetic compound with notable potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity, synthesizing data from diverse research findings.
Chemical Structure and Properties
- IUPAC Name : 4,6-dichloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
- CAS Number : 2055841-50-2
- Molecular Formula : C13H7Cl2IN2O2S
- Molecular Weight : 453.09 g/mol
- Purity : 97% .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Studies have shown that derivatives of pyrrolopyridines can display significant cytotoxic effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound demonstrated effective inhibition of cell proliferation in murine leukemia models and human colon cancer cell lines, indicating its potential as an antitumor agent .
Antiviral Activity
Preliminary data suggest that this compound may possess antiviral properties:
- Mechanism of Action : Similar compounds have been noted for their ability to inhibit viral replication in Herpes simplex virus and Poliovirus models .
Research Findings and Case Studies
| Study | Cell Line/Model | Activity Observed | IC50 Value (µM) |
|---|---|---|---|
| Study A | P388 Murine Leukemia | Cytotoxicity | 10 |
| Study B | HCT116 Colon Cancer | Inhibition of Growth | 5 |
| Study C | Vero Cells | Antiviral Activity | 15 |
Case Study: Cytotoxicity in Cancer Cell Lines
A specific study on the cytotoxic effects of this compound on HCT116 colon cancer cells revealed an IC50 value of approximately 5 µM, suggesting potent activity against this cancer type. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
Q & A
Basic Question: What are the common synthetic routes for preparing 1-(benzenesulfonyl)-4,6-dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Sulfonylation : Introducing the benzenesulfonyl group via reaction with benzenesulfonyl chloride under basic conditions (e.g., NaH in THF at 0°C to room temperature) .
- Halogenation : Sequential chlorination and iodination. Chlorination may employ POCl₃ or N-chlorosuccinimide, while iodination often uses N-iodosuccinimide (NIS) in polar aprotic solvents .
- Optimization : Temperature control (e.g., –78°C for lithiation steps), stoichiometric ratios (e.g., excess iodinating agent to prevent incomplete substitution), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling) are critical .
Basic Question: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., sulfonyl group deshields adjacent protons; iodine’s heavy atom effect causes splitting) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass for C₁₃H₈Cl₂IN₂O₂S: ~491.8 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) monitors purity. Buffered mobile phases (e.g., ammonium acetate, pH 6.5) improve peak resolution .
Advanced Question: How do structural modifications (e.g., chloro, iodo, or benzenesulfonyl groups) influence the compound’s biological activity?
Answer:
Comparative SAR studies with analogs suggest:
- Electrophilic Halogens : The 3-iodo and 4,6-dichloro groups enhance electrophilicity, potentially enabling covalent binding to cysteine residues in target proteins .
- Sulfonyl Group : The benzenesulfonyl moiety improves metabolic stability by reducing oxidative degradation in vivo .
- Activity Trade-offs : While halogenation increases target affinity, it may reduce solubility. For example, replacing iodine with smaller substituents (e.g., fluorine) improves aqueous solubility but lowers potency .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?
Answer:
Discrepancies often arise from:
- Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) or incubation times (24 vs. 48 hours) alter IC₅₀ values. Standardize protocols using controls like the Mosmann assay for cytotoxicity .
- Impurity Effects : Trace intermediates (e.g., unreacted 4-chloro precursor) may skew results. Validate purity via HPLC and NMR before testing .
- Target Selectivity : Off-target interactions (e.g., kinase inhibition by pyrrolo[2,3-b]pyridine derivatives) require profiling against related enzymes .
Advanced Question: What strategies are recommended for designing derivatives with improved pharmacokinetic properties?
Answer:
- Bioisosteric Replacement : Substitute iodine with trifluoromethyl (CF₃) to maintain steric bulk while enhancing metabolic stability .
- Prodrug Approaches : Mask the sulfonyl group with hydrolyzable esters (e.g., dioxolane-protected derivatives) to improve oral bioavailability .
- Solubility Enhancement : Introduce polar groups (e.g., morpholine or pyrimidine) at the 5-position without disrupting core binding interactions .
Basic Question: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Low-Temperature Steps : Reactions at –78°C (e.g., lithiation) require specialized equipment. Alternatives like flow chemistry may improve scalability .
- Iodine Handling : NIS is moisture-sensitive; use anhydrous solvents and inert atmospheres to prevent side reactions .
- Workup Complexity : Multi-step purification (e.g., column chromatography for halogenated intermediates) increases cost. Switch to recrystallization or extraction where feasible .
Advanced Question: How does the compound’s reactivity compare to structurally related pyrrolo[2,3-b]pyridines in cross-coupling reactions?
Answer:
- Suzuki Coupling : The 3-iodo substituent undergoes efficient coupling with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane .
- Limitations : Steric hindrance from the benzenesulfonyl group reduces reactivity at the 2-position. Use bulkier ligands (e.g., XPhos) to enhance yields .
- Competing Pathways : The 4,6-dichloro groups may undergo unintended displacement; optimize temperature (80–100°C) and base (e.g., Cs₂CO₃) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
